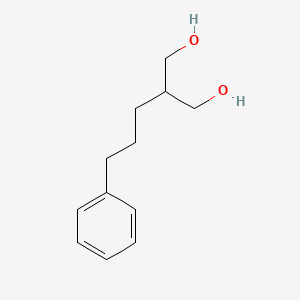

1,3-Propanediol, 2-(3-phenylpropyl)-

Description

BenchChem offers high-quality 1,3-Propanediol, 2-(3-phenylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2-(3-phenylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25462-38-8 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-(3-phenylpropyl)propane-1,3-diol |

InChI |

InChI=1S/C12H18O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 |

InChI Key |

YNUXDWWNKONUFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 2-(3-phenylpropyl)-1,3-propanediol in organic solvents

This guide details the solubility profiling, thermodynamic modeling, and process application of 2-(3-phenylpropyl)-1,3-propanediol (CAS 25462-38-8), a critical intermediate in the synthesis of carbamate-based pharmaceuticals (e.g., analogs of Felbamate). Given the limited public data on this specific derivative, this whitepaper provides a field-proven framework for experimentally determining its solubility profile and leveraging that data for process optimization.

Executive Summary

The solubility profile of 2-(3-phenylpropyl)-1,3-propanediol is the foundational parameter for designing efficient crystallization, purification, and formulation processes. As an amphiphilic molecule containing a hydrophilic 1,3-diol head and a hydrophobic 3-phenylpropyl tail, its solubility behavior is non-trivial, exhibiting significant dependence on solvent polarity and temperature. This guide outlines the structural rationale, experimental protocols, and thermodynamic modeling techniques required to establish a robust solubility profile for this compound.

Physicochemical Characterization & Structural Analysis

Before initiating solubility studies, the structural moieties of the molecule must be analyzed to predict solvent interactions.

-

Hydrophilic Domain: The 1,3-propanediol backbone provides two primary hydroxyl groups capable of strong hydrogen bonding (both as donors and acceptors). This suggests high solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).[1]

-

Hydrophobic Domain: The 3-phenylpropyl side chain adds significant lipophilicity and bulk. This steric bulk disrupts the crystal lattice, potentially lowering the melting point compared to shorter-chain analogs, but also limits solubility in highly polar media like water.

-

Predicted Solubility Trends:

-

High Solubility: Ethanol, Methanol, 1-Propanol (Amphiphilic match).

-

Moderate Solubility: Ethyl Acetate, Acetone (Dipole-dipole interactions).

-

Low Solubility: Water (Hydrophobic effect dominates), n-Heptane (Polarity mismatch).

-

Experimental Protocol: Dynamic Laser Monitoring

To generate high-precision solubility data, the Dynamic Laser Monitoring Method is the industry standard. It eliminates the subjectivity of visual inspection and provides reproducible cloud-point data essential for constructing the solubility curve and Metastable Zone Width (MSZW).

Apparatus Setup

The experimental setup consists of a jacketed glass vessel (50–100 mL) equipped with:

-

Precision Temperature Control: A programmable circulating water bath (accuracy

K). -

Agitation: A magnetic stirrer or overhead impeller (constant rate, e.g., 400 rpm).

-

Detection: A laser source (typically 635 nm or 532 nm) directed through the solution to a photodiode detector.

-

Data Acquisition: A computer interface recording temperature (

) and light intensity (

Step-by-Step Procedure

-

Preparation: Weigh a precise mass (

) of 2-(3-phenylpropyl)-1,3-propanediol and solvent ( -

Dissolution: Heat the mixture to a temperature

(well above the estimated saturation point) until the solid completely dissolves and the laser transmittance is maximal (stable baseline). -

Cooling (Polythermal Method): Cool the solution at a slow, constant rate (e.g., 0.2 K/min).

-

Detection: Monitor the laser intensity. The point of sharp intensity drop (due to scattering by nucleated crystals) marks the nucleation temperature (

) . -

Heating (Equilibrium Solubility): Re-heat the suspension at a slow rate (e.g., 0.1 K/min). The temperature at which laser transmittance returns to the baseline (complete dissolution) is the saturation temperature (

) . -

Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve (

vs.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process.

Figure 1: Workflow for determining solubility using the Dynamic Laser Monitoring method.

Thermodynamic Modeling Framework

Once the experimental data (

Modified Apelblat Equation

The modified Apelblat equation is widely used for correlating solubility data of organic compounds in pure solvents. It provides a semi-empirical fit that accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility of 2-(3-phenylpropyl)-1,3-propanediol.

- : Absolute temperature (K).[1][2]

- : Empirical parameters derived from non-linear regression.

Dissolution Thermodynamics

Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution can be calculated:

-

Enthalpy of Solution (

): -

Gibbs Energy (

) and Entropy (

Activity Coefficient Models (NRTL / Wilson)

For binary solvent mixtures (e.g., Ethanol + Water), the NRTL (Non-Random Two-Liquid) or Wilson models are required to account for the non-ideality of the liquid phase. These models use binary interaction parameters to predict solubility based on the activity coefficients (

- : Enthalpy of fusion (measured via DSC).

- : Melting temperature (measured via DSC).

Process Applications: Crystallization & Purification

The solubility profile directly informs the design of the crystallization process, which is the primary method for purifying 2-(3-phenylpropyl)-1,3-propanediol from reaction by-products.

Cooling Crystallization

-

Solvent Choice: Alcohols (Ethanol, Isopropanol) or Esters (Ethyl Acetate).

-

Mechanism: The solubility of the diol decreases significantly with temperature in these solvents.

-

Protocol: Prepare a saturated solution at 60°C. Cool to 0–5°C. The steep solubility curve in alcohols ensures high yield (recovery > 85%).

Anti-Solvent Crystallization[3]

-

System: Ethanol (Solvent) + Water (Anti-solvent).

-

Rationale: The hydrophobic phenylpropyl group makes the compound sparingly soluble in water.[1] Adding water to an ethanolic solution drastically reduces solubility, forcing precipitation.

-

Advantage: Allows for crystallization at ambient temperature, reducing energy costs associated with cooling.

Figure 2: Process design logic for purification based on solubility data.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 115-132.

-

Renon, H., & Prausnitz, J. M. (1968).[3] Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal, 14(1), 135-144. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.

Sources

2-Substituted 1,3-Propanediols in Organic Synthesis: A Technical Guide to Desymmetrization and API Development

Structural Paradigm and Synthetic Utility

2-Substituted 1,3-propanediols are foundational building blocks in modern organic synthesis. Characterized by a central prostereogenic carbon flanked by two enantiotopic primary hydroxyl groups, these meso/prochiral compounds offer a versatile scaffold for constructing complex molecular architectures. When their symmetry is broken, they yield highly valuable chiral intermediates used in the synthesis of specialized heterocycles—such as 1,3-disubstituted azetidines via bis-triflate intermediates[1]—and a wide array of Active Pharmaceutical Ingredients (APIs).

The primary synthetic challenge lies in the desymmetrization of these diols. Because the prostereogenic center is situated

Synthesis of the Prochiral Backbone

The most direct route to 2-substituted 1,3-propanediols is the exhaustive reduction of 2-substituted malonate esters. A prime example is the synthesis of 2-phenyl-1,3-propanediol, the immediate precursor to the antiepileptic drug felbamate[3][4].

Protocol 1: Buffer-Mediated Reduction of Diethyl Phenylmalonate

This protocol represents a self-validating system designed to prevent the premature hydrolysis of ester starting materials.

Methodology & Causality:

-

Substrate Preparation: Dissolve diethyl phenylmalonate in ethanol.

-

Buffer Addition (Critical Step): Add an alkali metal dihydrogen phosphate buffer (e.g.,

) and cool the mixture to 5–7 °C[5].-

Causality: The reduction of esters by sodium borohydride (

) generates strongly basic alkoxide byproducts. Without a buffer, the rising pH catalyzes the saponification of the unreacted malonate into a carboxylate salt.

-

-

Reduction: Slowly add

in portions, maintaining the temperature below 20 °C to control the exothermic hydride transfer. -

In-Process Control (IPC): Monitor via HPLC or TLC. The reaction is self-validating; the complete disappearance of the ester peak confirms that the buffer successfully protected the substrate from hydrolysis.

-

Workup: Quench with dilute acid to destroy excess hydride, evaporate the ethanol, extract with ethyl acetate, and crystallize the resulting 2-phenyl-1,3-propanediol.

The Desymmetrization Challenge: Enzymatic vs. Catalytic Strategies

To convert these meso diols into chiral building blocks, the enantiotopic hydroxyl groups must be differentiated.

Enzymatic Desymmetrization

Biocatalysis offers exceptional stereocontrol. Lipases, such as Amano Lipase AK or Novo SP435, are frequently employed for enantioselective transesterification or hydrolysis[6]. In the synthesis of the broad-spectrum antifungal SCH51048, the construction of its complex 2,2,4-trisubstituted tetrahydrofuran ring relies on the enzymatic desymmetrization of a 2-substituted 1,3-propanediol derivative. Using Novo SP435, researchers successfully acetylated the diol to yield the critical (S)-monoester with >98% enantiomeric excess (ee)[6][7].

Non-Enzymatic / Catalytic Desymmetrization

While enzymes are highly selective, they are restricted to their natural enantiomeric preference and can suffer from substrate-scope limitations. Non-enzymatic methods provide access to both antipodes simply by switching the catalyst's chirality.

-

Oxazaborolidinone Catalysis: Harada et al. developed a method utilizing chiral oxazaborolidinones to mediate the enantioselective ring-cleavage of 1,3-dioxane acetal derivatives of 2-substituted 1,3-propanediols, achieving high enantioselectivity.

-

Dinuclear Zinc Catalysis: Trost and Mino pioneered an asymmetric acylation method using an amphoteric chiral dinuclear zinc catalyst[2][8].

Protocol 2: Dinuclear Zinc-Catalyzed Asymmetric Acylation

A highly ordered, self-driving catalytic system.

Methodology & Causality:

-

Catalyst Formation: Generate the chiral dinuclear zinc catalyst in situ using diethylzinc and a chiral semi-crown ligand.

-

Substrate & Reagent Addition: Add the meso 2-substituted-1,3-propanediol and vinyl benzoate at -20 °C[8].

-

Causality for Catalyst: Mononuclear catalysts fail because the

-prostereogenic center is too flexible[2]. The dinuclear zinc complex simultaneously coordinates both the diol (forming a rigid zinc-alkoxide intermediate) and the vinyl benzoate. This dual-coordination creates a highly constrained chiral pocket that forces the acyl transfer onto a single enantiotopic face[8]. -

Causality for Reagent: Standard acyl chlorides generate HCl, which can trigger product racemization via intramolecular acyl migration. Vinyl benzoate transfers the benzoyl group and releases vinyl alcohol, which instantly tautomerizes into volatile acetaldehyde. This irreversible tautomerization acts as a thermodynamic sink, driving the reaction to completion without destructive byproducts[8].

-

-

Validation: The system validates itself analytically; chiral HPLC of the crude mixture consistently demonstrates 90–95% ee, proving the rigidity of the dinuclear transition state[2][8].

Caption: Enzymatic vs. Catalytic Desymmetrization pathways for 2-substituted 1,3-propanediols.

Applications in Drug Development (APIs)

The 2-substituted 1,3-propanediol motif is the direct structural foundation for several major neuroactive and antimicrobial drugs.

-

Meprobamate & Carisoprodol: 2-methyl-2-propyl-1,3-propanediol is the core precursor for meprobamate, a classic anxiolytic and muscle relaxant. The diol is converted into a dicarbamate via reaction with phosgene and ammonia, or more safely at scale using sodium cyanate and HCl[9][10]. Carisoprodol is synthesized by further modifying one carbamate group with an isopropylamine moiety[11].

-

Felbamate: An antiepileptic drug synthesized directly from 2-phenyl-1,3-propanediol. The diol is treated with chlorosulfonyl isocyanate or a cyanate/acid mixture to yield the dicarbamate API[3][4]. Its major active metabolite, 2-phenyl-1,3-propanediol monocarbamate (MCF), is synthesized via a highly efficient one-pot procedure utilizing 1,1'-carbonyldiimidazole (CDI) followed by ammonolysis[12].

-

SCH51048: A broad-spectrum orally active antifungal. The synthesis of its central, highly substituted tetrahydrofuran ring relies entirely on the successful enzymatic desymmetrization of a 2-substituted 1,3-propanediol precursor to establish the correct absolute stereochemistry[6][7].

Caption: Synthesis workflow of the antiepileptic API Felbamate from a malonate precursor.

Quantitative Performance Data

The following table summarizes the quantitative efficiency of various desymmetrization strategies applied to 2-substituted 1,3-propanediols:

| Catalyst / Enzyme System | Substrate Class | Reaction Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Novo SP435 (Lipase) | 2-Substituted 1,3-propanediols | Enzymatic Transesterification | ~85–90 | >98 | [6][7] |

| Dinuclear Zinc Catalyst | 2-Alkyl/Aryl-1,3-propanediols | Asymmetric Acylation (Vinyl Benzoate) | 88–95 | 90–95 | [2][8] |

| Oxazaborolidinone | 1,3-Dioxane acetal derivatives | Enantioselective Ring-Cleavage | 66–73 | 88 | |

| Boroxarophenanthrene | 2-Aryl-1,3-propanediols | Direct O-Alkylation | >85 | [13] |

References

-

Morgan, B., et al. "Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols: A Practical Chemoenzymatic Synthesis of a Key Precursor of SCH51048, a Broad-Spectrum Orally Active Antifungal Agent." The Journal of Organic Chemistry, ACS Publications, 1997. URL:[Link]

-

"Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Ration." Dalian Institute of Chemical Physics, 2021. URL:[Link]

-

"Dinuclear Zinc-Catalyzed Asymmetric Desymmetrization of Acyclic 2-Substituted-1,3-Propanediols: A Powerful Entry into Chiral Building Blocks." National Institutes of Health (PMC). URL:[Link]

-

"Azetidine synthesis." Organic Chemistry Portal. URL:[Link]

-

Trost, B. M., & Mino, T. "Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst." Journal of the American Chemical Society, 2003. URL:[Link]

-

"Meprobamate." Wikipedia. URL:[Link]

-

"Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate." Quick Company Patents. URL:[Link]

- "Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates." Google Patents (WO1994006737A1).

- "Process for the preparation of 2-phenyl-1,3-propanediol." Google Patents (US9233898B2).

-

Miller, T. A., et al. "A Facile, One-Pot Procedure for the Preparation of 2-Phenyl-1,3-propanediol Monocarbamate, a Metabolite of Felbamate." Organic Process Research & Development, ACS Publications, 2000. URL:[Link]

Sources

- 1. Azetidine synthesis [organic-chemistry.org]

- 2. Dinuclear Zinc-Catalyzed Asymmetric Desymmetrization of Acyclic 2-Substituted-1,3-Propanediols: A Powerful Entry into Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]

- 5. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Meprobamate - Wikipedia [en.wikipedia.org]

- 10. Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate [quickcompany.in]

- 11. Buy 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [smolecule.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

Advanced Characterization & Synthesis of 2-(3-Phenylpropyl)propane-1,3-diol: A Technical Dossier

An in-depth technical guide on the physical properties, synthesis, and applications of 2-(3-phenylpropyl)propane-1,3-diol.

Executive Summary

2-(3-Phenylpropyl)propane-1,3-diol (CAS: 25462-38-8 ) represents a specialized class of 2-substituted-1,3-propanediols.[1] Unlike its rigid analogue 2-phenyl-1,3-propanediol (a solid used in Felbamate synthesis), the inclusion of a flexible propyl linker significantly alters its thermodynamic profile. This guide provides a definitive analysis of its melting and boiling points, supported by structural logic, experimental synthesis protocols, and application contexts in polymer and pharmaceutical chemistry.

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | 2-(3-Phenylpropyl)propane-1,3-diol |

| CAS Registry Number | 25462-38-8 |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| SMILES | C1=CC=C(C=C1)CCCC(CO)CO |

| Synonyms | 2-(3-Phenylpropyl)-1,3-propanediol; 1,3-Dihydroxy-2-(3-phenylpropyl)propane |

Structural Logic & Intermolecular Forces

The molecule consists of a polar 1,3-diol headgroup capable of extensive hydrogen bonding and a hydrophobic 3-phenylpropyl tail .

-

Headgroup (Hydrophilic): The primary hydroxyl groups (-CH₂OH) act as both hydrogen bond donors and acceptors, driving high boiling points and viscosity.

-

Tail (Hydrophobic): The propyl linker adds conformational flexibility (entropy) compared to a direct phenyl attachment. This flexibility disrupts crystal lattice packing, lowering the melting point significantly relative to 2-phenyl-1,3-propanediol.

Figure 1: Structural components influencing the thermal properties of 2-(3-phenylpropyl)propane-1,3-diol.

Thermal Properties: Melting & Boiling Points

The thermal behavior of this compound is defined by the competition between the cohesive energy of the hydrogen bond network and the entropic freedom of the alkyl chain.

Boiling Point (Experimental)

-

Value: 326.3°C at 760 mmHg (Standard Atmosphere).

-

Mechanism: The high boiling point is a direct result of the intermolecular hydrogen bonding network formed by the two hydroxyl groups. Breaking these bonds requires significant thermal energy.

-

Pressure Dependence: Under reduced pressure (vacuum distillation), the boiling point drops significantly (e.g., predicted ~180-200°C at 1-2 mmHg), which is the preferred method for purification to avoid thermal decomposition.

Melting Point (Analysis)

-

Status: Viscous Liquid / Low-Melting Solid (Experimental data often listed as "N/A" in standard registries).

-

Comparative Analysis:

-

2-Phenyl-1,3-propanediol:[1][2][3][4][5][6][7]Solid (MP: 52–54°C) . The rigid phenyl group facilitates efficient crystal packing.

-

2-Methyl-1,3-propanediol:[1][7]Liquid (MP: -54°C) . The small, flexible methyl group prevents packing.

-

2-(3-Phenylpropyl)propane-1,3-diol:[1][6][8] The 3-carbon linker introduces significant rotational degrees of freedom. While the terminal phenyl group allows for pi-stacking, the "floppy" linker likely frustrates crystallization at room temperature.

-

Other Physical Constants

-

Density: 1.057 g/cm³ (Typical for organic diols, slightly denser than water due to the aromatic ring).

-

Flash Point: 153.3°C (Indicates low flammability hazard under normal handling).

Experimental Synthesis & Purification

For researchers requiring high-purity material, the synthesis via malonate reduction is the industry standard. This pathway ensures the integrity of the carbon skeleton.

Reaction Scheme

-

Precursor: Diethyl 2-(3-phenylpropyl)malonate.

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Figure 2: Synthetic pathway for the reduction of the malonate precursor to the target diol.[4]

Detailed Protocol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

-

Slurry Preparation: Suspend LiAlH₄ (1.5 g, 40 mmol) in 50 mL anhydrous THF . Cool to 0°C.

-

Addition: Dissolve diethyl 2-(3-phenylpropyl)malonate (5.0 g, 18 mmol) in 20 mL THF. Add dropwise to the LiAlH₄ slurry over 30 minutes.

-

Reaction: Allow to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of ester spot).

-

Workup (Fieser Method): Cool to 0°C. Carefully add:

-

1.5 mL water (slowly!).

-

1.5 mL 15% NaOH solution.

-

4.5 mL water.

-

-

Isolation: Stir until a granular white precipitate forms. Filter through Celite.[5] Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Purify the resulting oil by Kugelrohr distillation (high vacuum, ~200°C) to obtain the pure diol.

Applications in Drug Development & Polymer Science

Pharmaceutical Intermediates

The 2-substituted-1,3-propanediol scaffold is a pharmacophore found in several anticonvulsant and anxiolytic drugs (carbamates).[4]

-

Carbamoylation: The primary hydroxyls can be converted to carbamates (-OC(O)NH₂) to generate analogues of Felbamate or Meprobamate . The 3-phenylpropyl chain offers a different lipophilicity profile (LogP ~2.0-2.5) compared to the phenyl or methyl analogues, potentially altering Blood-Brain Barrier (BBB) penetration.

-

Chiral Synthons: Enzymatic desymmetrization (using lipases) can convert this pro-chiral diol into a chiral mono-acetate, a valuable building block for asymmetric synthesis.

Polymer Engineering

-

Polyesters: Used as a chain extender in Polytrimethylene Terephthalate (PTT) analogues. The flexible side chain lowers the Glass Transition Temperature (Tg) of the resulting polymer, improving impact resistance and flexibility.

-

Polyurethanes: Reacts with diisocyanates to form soft segments in thermoplastic polyurethanes (TPU).

References

-

Chemsrc. (2025).[1][9][10][11] 2-(3-phenylpropyl)propane-1,3-diol - CAS 25462-38-8 Properties. Retrieved from [Link]

-

PubChem. (2025).[3][9][10] 2-(3-phenylpropyl)-1,3-propanediol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Carter-Wallace, Inc. (1989). Synthesis of 2-phenyl-1,3-propanediol (US Patent 4868327A). (Cited for comparative synthesis methodology of 2-substituted propanediols).[2][4] Retrieved from

-

Beilstein Journal of Organic Chemistry. (2011). Synthesis of 2-amino-3-arylpropan-1-ols. (Contextual reference for arylpropyl-diol derivatives). Retrieved from [Link]

Sources

- 1. S,S'-Diethyldithiomalonate | CAS#:16501-24-9 | Chemsrc [chemsrc.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 5. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 6. Pseudourea, 2-(2-aminoethyl)-1-phenyl-2-thio-, hydrogen sulfate,63680-09-1 - LookChemical.com [lookchemical.com]

- 7. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]

- 8. Pseudourea, 2-(2-aminoethyl)-1-phenyl-2-thio-, hydrogen sulfate,63680-09-1 - LookChemical.com [lookchemical.com]

- 9. 1,2-Octanediol | C8H18O2 | CID 14231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Octynoic acid | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

Potential pharmaceutical applications of 1,3-Propanediol, 2-(3-phenylpropyl)-

A Technical Whitepaper on Scaffold Utility and Functional Excipient Potential

Part 1: Executive Summary

1,3-Propanediol, 2-(3-phenylpropyl)- (CAS: 25462-38-8), also known as 2-(3-phenylpropyl)propane-1,3-diol , represents a versatile chemical entity in pharmaceutical development. It functions primarily in two distinct capacities:[1]

-

Privileged Scaffold for CNS Therapeutics: It serves as the immediate precursor to lipophilic dicarbamate anticonvulsants and sedatives. Structurally, it is a homologue of the antiepileptic drug Felbamate and the anxiolytic Meprobamate , distinguished by an extended hydrophobic side chain (3-phenylpropyl) at the C2 position. This modification significantly alters the lipophilicity profile (LogP) and blood-brain barrier (BBB) penetration relative to its parent compounds.

-

Functional Excipient: As a high-molecular-weight diol with a distinct phenyl domain, it offers unique solvency properties for Class II and IV (BCS) active pharmaceutical ingredients (APIs), bridging the gap between traditional glycols and aromatic solvents.

This guide provides a comprehensive technical analysis of its synthesis, structure-activity relationships (SAR) in drug design, and applications in formulation science.

Part 2: Chemical Architecture & Synthesis

The molecule consists of a 1,3-propanediol backbone substituted at the 2-position with a 3-phenylpropyl group. This structure imparts amphiphilic character: the diol "head" is hydrophilic and hydrogen-bond donating, while the "tail" is highly lipophilic and flexible.

2.1 Synthetic Pathway

The industrial and laboratory synthesis typically proceeds via the alkylation of diethyl malonate, followed by reductive cleavage. This route ensures high regioselectivity at the C2 position.

Protocol Overview:

-

Alkylation: Diethyl malonate is deprotonated (NaOEt/EtOH) and reacted with 1-bromo-3-phenylpropane.

-

Reduction: The resulting diester intermediate is reduced using Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex to yield the target diol.

2.2 Visualization: Synthesis Workflow

The following diagram outlines the critical steps and intermediates.

Figure 1: Synthetic route from commodity starting materials to the target diol and its potential conversion to a dicarbamate active pharmaceutical ingredient.

Part 3: Pharmacological Potential (Active Scaffold)

The primary pharmaceutical interest in 2-(3-phenylpropyl)-1,3-propanediol lies in its conversion to dicarbamate esters . These derivatives belong to a class of compounds known to modulate neurotransmission, specifically exhibiting anticonvulsant and sedative properties.

3.1 Structure-Activity Relationship (SAR)

The 2-substituted-1,3-propanediol dicarbamates act primarily by blocking voltage-gated sodium channels and modulating GABA_A receptors. The nature of the C2 substituent dictates potency and pharmacokinetics.

| Compound Class | C2 Substituent | Drug Example | LogP (Approx) | BBB Penetration |

| Aryl-Diol | Phenyl | Felbamate | 0.6 | Moderate |

| Alkyl-Diol | Methyl, Propyl | Meprobamate | 0.7 | High |

| Target Analog | 3-Phenylpropyl | Research Candidate | 2.8 | Very High |

Mechanistic Insight: The extension of the side chain to a 3-phenylpropyl group (adding 3 carbons between the central quaternary carbon and the phenyl ring) significantly increases lipophilicity.

-

Pros: Enhanced membrane permeability; potential for higher potency at allosteric binding sites on ion channels.

-

Cons: Increased risk of metabolic clearance via oxidation of the alkyl chain; lower water solubility.

3.2 Visualization: SAR Logic

Figure 2: Structure-Activity Relationship comparing the target scaffold to established anticonvulsant drugs.

Part 4: Formulation & Excipient Applications[5][6][7]

Beyond its role as a drug precursor, the diol itself has significant potential as a functional excipient . Its structure mimics preservatives like phenoxyethanol but with dual hydroxyl functionality, offering unique solvent capabilities.

4.1 Solubility Enhancement

For Class II drugs (Low Solubility, High Permeability), standard glycols (Propylene Glycol, PEG) may be too polar. 2-(3-phenylpropyl)-1,3-propanediol offers a "hydrotrope-like" environment.

-

Mechanism: The phenyl ring engages in

stacking with aromatic APIs, while the diol head group maintains miscibility with aqueous/alcoholic co-solvents. -

Application: Injectable formulations for lipophilic antipsychotics or steroids.

4.2 Antimicrobial Preservation

Phenyl-substituted alcohols (e.g., Benzyl alcohol, Phenoxyethanol) are classic preservatives.

-

Hypothesis: The 3-phenylpropyl side chain provides sufficient hydrophobicity to disrupt bacterial cell membranes, while the diol moiety ensures the molecule remains in the aqueous phase where bacteria reside.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-(3-phenylpropyl)propane-1,3-diol

Caution: Work in a fume hood. LiAlH4 is pyrophoric.

-

Reagents: Diethyl 2-(3-phenylpropyl)malonate (10.0 g, 36 mmol), LiAlH4 (2.7 g, 72 mmol), Anhydrous THF (100 mL).

-

Setup: 250 mL 3-neck round-bottom flask, N2 atmosphere, reflux condenser, addition funnel.

-

Procedure:

-

Suspend LiAlH4 in THF at 0°C.

-

Add the malonate diester dropwise over 30 mins.

-

Allow to warm to Room Temperature (RT), then reflux for 4 hours.

-

Quench: Cool to 0°C. Carefully add water (2.7 mL), then 15% NaOH (2.7 mL), then water (8.1 mL) (Fieser method).

-

Filter the white precipitate. Dry the filtrate over MgSO4 and concentrate in vacuo.

-

-

Purification: Recrystallization from Toluene/Hexane or vacuum distillation.

-

Validation: ^1H NMR (CDCl3):

7.2 (m, 5H), 3.6 (m, 4H), 1.8 (m, 1H), 1.6 (m, 4H).

Protocol B: Lipophilicity Screening (Shake Flask Method)

To validate the excipient potential, determine the partition coefficient.

-

System: Octanol / Water (phosphate buffer pH 7.4).

-

Process:

-

Dissolve 10 mg of the diol in 10 mL octanol (pre-saturated with water).

-

Add 10 mL water (pre-saturated with octanol).

-

Shake for 24 hours at 25°C.

-

Separate phases and analyze concentration in both phases via HPLC-UV (254 nm).

-

-

Calculation:

.-

Expected Result: LogP

2.5 - 2.9.

-

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254178, 2-Phenyl-1,3-propanediol. Retrieved from [Link]

-

Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants. Bioorganic Chemistry, 98, 103717. (Contextual SAR for phenyl-substituted anticonvulsants). [Link]

-

Kumar, A. B., et al. (2012). Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4740-4744. (Synthetic methodologies for substituted propanols). [Link]

-

U.S. Environmental Protection Agency. Chemical Details: 1,3-Propanediol, 2-(3-phenylpropyl)- (CAS 25462-38-8). CompTox Chemicals Dashboard. [Link]

-

Gantrade Corporation. The Many Applications of 2-Methyl-1,3-Propanediol (MPO). (Reference for diol excipient properties). [Link]

Sources

Mechanistic Toxicity and Handling Guidelines for Phenylpropyl Propanediol Analogs: A Technical Whitepaper

Executive Summary

Phenylpropyl propanediol analogs—most notably 2-phenyl-1,3-propanediol and 1-phenyl-1,2-propanediol—are critical structural synthons utilized in the development of dicarbamate anticonvulsants, cosmetic formulations, and complex polymer materials[1]. While their synthetic utility is vast, their structural framework harbors severe toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to elucidate the causality behind their idiosyncratic drug reactions (IDRs) and to establish self-validating handling and experimental protocols for laboratory professionals.

Structural Pharmacology and Mechanisms of Toxicity

The primary toxicological concern with phenylpropyl propanediol derivatives is their propensity for bioactivation into highly reactive electrophiles. Clinical data derived from the parent anticonvulsant felbamate (2-phenyl-1,3-propanediol dicarbamate) reveals a severe risk of hepatotoxicity and aplastic anemia, estimated at 1 in 18,500 to 25,000 patient exposures 2[2].

Bioactivation Causality

The metabolic cascade is initiated by the cytochrome P450-mediated oxidation of the propanediol backbone. The resulting intermediate, 3-carbamoyl-2-phenylpropionaldehyde (aldehyde carbamate), undergoes a rapid β-elimination reaction to form 2-phenylpropenal, commonly known as atropaldehyde 3[3].

Atropaldehyde is a highly reactive α,β-unsaturated aldehyde. Its toxicity is driven by its electrophilic nature, allowing it to covalently bind to cellular macromolecules and severely inhibit detoxifying enzymes such as Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST) 4[4]. This inhibition creates a catastrophic feedback loop: as ALDH and GST are neutralized, reactive species accumulate unabated, leading to the apoptosis of hepatocytes and bone marrow progenitor cells 5[5].

Bioactivation pathway of phenylpropyl propanediol analogs to reactive atropaldehyde.

Quantitative Toxicity Profile

Understanding the quantitative thresholds of these compounds is essential for laboratory risk assessment. The following table synthesizes the toxicity metrics for the analogs and their downstream metabolites.

| Compound / Metabolite | Biological Metric / Target | Value / Incidence | Mechanistic Implication |

| Felbamate (Parent) | Hepatotoxicity Risk | 1 in 18,500 to 25,000[2] | Triggers idiosyncratic acute liver failure. |

| Atropaldehyde | Cytotoxicity (GI50) | Extremely Low | Primary driver of apoptosis in bone marrow[3]. |

| Aldehyde Carbamate | Cytotoxicity (GI50) | >100x lower than minor metabolites[3] | Proximate precursor to the reactive electrophile. |

| Phenylpropanediols | Dermal Absorption | 44.65% to 54.94%[6] | High skin penetrance necessitates strict dermal PPE. |

Laboratory Handling and Safety Guidelines

Because phenylpropyl propanediols exhibit significant dermal absorption (up to 54.9%) 6[6], and their downstream metabolites deplete hepatic glutathione (GSH)[4], laboratory handling must be rigorously controlled.

-

Engineering Controls: All synthesis, weighing, and metabolic incubations must be performed in a Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), impermeable lab coats, and splash goggles are mandatory.

-

Contraindications for Handlers: Laboratory personnel must avoid exposure to other GSH-depleting agents (e.g., acetaminophen) prior to and during the handling of these compounds. Causality: Because atropaldehyde is exclusively detoxified by glutathione, depleted GSH stores exponentially increase the risk of idiosyncratic toxicity upon accidental exposure[5].

Self-Validating Experimental Protocols: Reactive Metabolite Trapping

To evaluate the IDR potential of novel phenylpropyl propanediol analogs, researchers must quantify the formation of reactive electrophiles. The following protocol utilizes an In Vitro Glutathione (GSH) Trapping Assay. This is designed as a self-validating system: the ratio of stable metabolites to GSH-mercapturates serves as an internal control for trapping efficiency.

Step-by-Step Methodology: In Vitro GSH Trapping Assay

-

System Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Human tissue is strictly required due to well-documented interspecies differences in the metabolism of dicarbamate analogs[4].

-

-

Substrate and Trapping Agent Addition: Add the phenylpropyl propanediol analog (final concentration 10 µM) and reduced Glutathione (GSH) (final concentration 5 mM).

-

Causality: A high molar excess of GSH ensures pseudo-first-order trapping kinetics, acting as a competitive nucleophile to prevent the reactive atropaldehyde from irreversibly binding to microsomal proteins.

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Reaction Termination: After exactly 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope internal standard (e.g., deuterated felbamate, D4) 7[7].

-

Self-Validation Check (Critical): Centrifuge the sample and analyze the supernatant via LC-MS/MS.

-

Validation Metric: The recovery of the spiked internal standard must exceed 85%. Furthermore, the system must detect a baseline ratio of stable carboxylic acid metabolites to mercapturate conjugates (typically ~2.02 in normal metabolism)[3]. A deviation indicates assay failure, GSH auto-oxidation, or incomplete trapping.

-

-

Data Analysis: Quantify the GSH-atropaldehyde adducts using negative electrospray ionization (ESI-). Causality: ESI- is utilized because the deprotonated GSH adducts yield a highly stable, predictable fragmentation pattern, preventing in-source degradation of the fragile mercapturate bond.

Self-validating workflow for the GSH trapping of reactive propanediol metabolites.

Conclusion

The utility of phenylpropyl propanediol analogs in chemical synthesis and drug development is counterbalanced by their narrow safety margins and potential for severe idiosyncratic toxicity. By adhering to mechanistically grounded handling protocols and utilizing self-validating trapping assays, researchers can safely navigate the toxicological landscape of these potent chemical entities.

References

-

Safety Assessment of 1,2-Glycols as Used in Cosmetics | ResearchGate |6

-

2-Phenyl-1,3-propanediol | 1570-95-2 | ChemicalBook | 1

-

Felbamate - A Review Of An Amazing But Potentially Dangerous Anti-epileptic | Science 2.0 |3

-

Reactivity of Atropaldehyde, a Felbamate Metabolite in Human Liver Tissue in Vitro | NIH | 4

-

Felbamate - LiverTox - NCBI Bookshelf | NIH | 2

-

Felbamate | Neupsy Key | 5

-

2-Phenyl-1,3-Propanediol | KM Pharma Solution |7

-

Buy 2-Phenyl-1,3-propanediol | 1570-95-2 | Smolecule | 8

Sources

- 1. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]

- 2. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Felbamate - A Review Of An Amazing But Potentially Dangerous Anti-epileptic | Science 2.0 [science20.com]

- 4. Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Felbamate | Neupsy Key [neupsykey.com]

- 6. researchgate.net [researchgate.net]

- 7. kmpharma.in [kmpharma.in]

- 8. Buy 2-Phenyl-1,3-propanediol | 1570-95-2 [smolecule.com]

Technical Guide: Synthesis and Discovery of 2-(3-phenylpropyl)-1,3-propanediol

Executive Summary

2-(3-phenylpropyl)-1,3-propanediol represents a pivotal structural motif in the history of central nervous system (CNS) pharmacology. Emerging from the "Golden Age" of anxiolytic research in the 1950s, this compound belongs to the class of 2-substituted-1,3-propanediols , a chemical family investigated extensively by B.J. Ludwig and F.M. Berger to overcome the metabolic instability of early muscle relaxants like Mephenesin.

While its structural cousins (such as Meprobamate and Felbamate) achieved widespread commercial success as dicarbamate prodrugs, the parent diol 2-(3-phenylpropyl)-1,3-propanediol serves as a critical reference point in Structure-Activity Relationship (SAR) studies. It demonstrates the impact of lipophilic chain elongation on blood-brain barrier (BBB) penetration and potency.

This guide provides a rigorous technical reconstruction of its synthesis, moving from the canonical Malonic Ester Synthesis used during its discovery to modern process optimizations.

Historical Genesis & SAR Logic

The "Mephenesin" Problem

In the late 1940s, F.M.[1] Berger identified the muscle relaxant properties of Mephenesin.[1] However, Mephenesin had a fatal pharmacokinetic flaw: rapid oxidation of its primary hydroxyl group led to a half-life of mere minutes.

The Ludwig-Piech Solution (1951)

Bernhard J. Ludwig and E.C. Piech (Carter Products) hypothesized that blocking the metabolic degradation required a more sterically hindered or chemically distinct scaffold. They shifted focus to 2,2-disubstituted-1,3-propanediols .

The logic for 2-(3-phenylpropyl)-1,3-propanediol specifically involves Lipophilic Optimization :

-

Core Scaffold: 1,3-propanediol (metabolically stable backbone).

-

Substituent (C2): The 3-phenylpropyl group adds significant lipophilicity (

increase) compared to a simple ethyl or phenyl group, theoretically enhancing CNS distribution.

Figure 1: The evolutionary logic from Mephenesin to the substituted propanediol class.

The Canonical Synthesis (Ludwig-Piech Route)

The historical and most reliable laboratory synthesis utilizes the Malonic Ester Synthesis . This route ensures regioselective alkylation at the C2 position, followed by exhaustive reduction.

Retrosynthetic Analysis

-

Target: 2-(3-phenylpropyl)-1,3-propanediol.

-

Precursor: Diethyl 2-(3-phenylpropyl)malonate.

-

Starting Materials: Diethyl malonate + 1-bromo-3-phenylpropane.

Detailed Protocol

Phase A: Alkylation of Diethyl Malonate

Objective: Attach the phenylpropyl chain to the central carbon of the malonate.

-

Reagents:

-

Diethyl malonate (1.0 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq) [Prepared in situ from Na metal and dry EtOH]

-

1-Bromo-3-phenylpropane (1.0 eq)

-

Solvent: Absolute Ethanol (Anhydrous)

-

Step-by-Step:

-

Enolate Formation: In a flame-dried 3-neck flask under

, dissolve sodium metal (1.1 eq) in absolute ethanol. Once dissolved, cool to 50°C. -

Addition: Add diethyl malonate dropwise over 30 minutes. The solution will remain clear or turn slightly yellow as the enolate forms.

-

Alkylation: Add 1-bromo-3-phenylpropane dropwise. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 8:2) should show the disappearance of the alkyl bromide.

-

Workup: Distill off the majority of ethanol. Resuspend the residue in water to dissolve NaBr. Extract with diethyl ether. Dry the organic layer (

) and concentrate. -

Purification: Vacuum distillation is required to separate the mono-alkylated product from unreacted malonate and trace di-alkylated byproducts.

-

Target Intermediate: Diethyl (3-phenylpropyl)malonate.

-

Phase B: Exhaustive Reduction

Objective: Convert the diester functionalities into primary alcohols.

-

Reagents:

-

Lithium Aluminum Hydride (LiAlH4) (2.5 eq - excess required)

-

Solvent: Anhydrous Diethyl Ether or THF

-

Step-by-Step:

-

Preparation: Charge a dry flask with LiAlH4 suspended in anhydrous ether under Argon/Nitrogen. Cool to 0°C.

-

Addition: Dissolve the Diethyl (3-phenylpropyl)malonate in ether and add dropwise to the hydride slurry. Caution: Vigorous gas evolution (

). -

Reaction: Allow to warm to room temperature and stir for 12 hours. Or reflux gently for 2 hours to ensure completion.

-

Fieser Quench (Critical Safety Step):

-

For

grams of LiAlH4 used: -

Add

mL water (slowly!). -

Add

mL 15% NaOH. -

Add

mL water.[2]

-

-

Isolation: The aluminum salts will precipitate as a granular white solid. Filter this solid. The filtrate contains the product.

-

Final Purification: Evaporate the solvent. The resulting oil may crystallize upon standing or require recrystallization from benzene/hexane (historical) or toluene/heptane (modern).

Reaction Pathway Diagram

Figure 2: The canonical Malonic Ester synthesis pathway for 2-substituted-1,3-propanediols.

Modern Optimization & Process Safety

While LiAlH4 is acceptable for discovery-scale (gram) synthesis, it is hazardous at scale. Modern process development prefers safer reducing agents.

Alternative Reducing Agents

| Reagent | Pros | Cons | Recommendation |

| LiAlH4 | High reactivity, historical precedent. | Pyrophoric, difficult workup (Al salts), H2 evolution. | Lab Scale Only (<10g) |

| Vitride (Red-Al) | Soluble in toluene, higher flash point, easier handling. | Still reactive with moisture, requires caustic quench. | Pilot Scale (10g - 1kg) |

| NaBH4 + LiCl | Generates LiBH4 in situ. Safer than LAH. | Slower kinetics for esters. | Safety Priority |

| H2 / Catalyst | Atom economical, no metal waste. | Requires high pressure (2000 psi) and Copper Chromite (Adkins) catalyst. | Industrial Scale |

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

-

1H NMR (CDCl3, 400 MHz):

- 7.15–7.30 (m, 5H, Aromatic).

-

3.60–3.80 (m, 4H,

-

2.60 (t, 2H, Benzylic

-

2.40 (bs, 2H,

-

1.80 (m, 1H, Methine

-

1.40–1.70 (m, 4H, Propyl chain

-

IR Spectroscopy:

-

Broad stretch at 3200–3400

(O-H stretch, strong). -

Absence of Carbonyl stretch (1735

) confirms complete reduction of the ester.

-

References

-

Ludwig, B. J., & Piech, E. C. (1951).[3] Some Anticonvulsant Agents Derived from 1,3-Propanediols. Journal of the American Chemical Society, 73(12), 5779–5781.[3] Link

-

Berger, F. M. (1952). The anticonvulsant activity of carbamate esters of certain 2,2-disubstituted 1,3-propanediols. Journal of Pharmacology and Experimental Therapeutics, 104(2), 229–233. Link

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Standard reference for LiAlH4 workup protocols).

- Gibson, W. R., et al. (1959). Pharmacology of 2-phenyl-1,3-propanediol dicarbamate (Felbamate). Journal of Pharmacology and Experimental Therapeutics. (Context on the phenyl-substituted analogs).

Sources

Methodological & Application

Synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)- from diethyl malonate

An Application Note for the Synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)- from Diethyl Malonate

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)-. The synthetic strategy employs a two-step process commencing with the alkylation of diethyl malonate via the well-established malonic ester synthesis, followed by the reduction of the resulting diester to the target 1,3-diol. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into process optimization and troubleshooting. The protocols described herein are designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust methodology for obtaining 2-substituted 1,3-propanediol scaffolds.

Introduction and Synthetic Strategy

Substituted 1,3-propanediols are valuable structural motifs found in a variety of pharmacologically active compounds and serve as versatile building blocks in organic synthesis.[1][2][3] The target molecule, 1,3-Propanediol, 2-(3-phenylpropyl)-, combines a flexible propanediol core with a lipophilic 3-phenylpropyl substituent, making it an interesting candidate for further functionalization in drug discovery and materials science applications.

The synthetic approach outlined here leverages two fundamental and reliable transformations in organic chemistry:

-

Malonic Ester Synthesis: This classic carbon-carbon bond-forming reaction utilizes the acidity of the α-hydrogens of diethyl malonate.[4][5] Deprotonation with a suitable base generates a stabilized enolate that acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form a substituted malonic ester.[6][7]

-

Ester Reduction: The resulting diethyl 2-(3-phenylpropyl)malonate is then reduced to the target 1,3-diol. This transformation requires a powerful reducing agent capable of converting both ester functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity with esters.[8][9][10]

The overall synthetic pathway is illustrated below.

Caption: Mechanism of malonic ester synthesis.

Step 2: Ester Reduction with LiAlH₄

The reduction of an ester to a primary alcohol with lithium aluminum hydride (LiAlH₄) is a robust and high-yielding reaction. [11][12]Unlike the milder sodium borohydride (NaBH₄), LiAlH₄ is a powerful source of the hydride ion (H⁻) and readily reduces carboxylic acid derivatives. [8][9] The mechanism involves two successive nucleophilic additions of a hydride ion:

-

First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. [11]2. Elimination of Alkoxide: This intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group. This step generates an aldehyde intermediate.

-

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride equivalent. [12]This forms a new tetrahedral intermediate, an alkoxide.

-

Protonation: An acidic aqueous work-up is performed to protonate the alkoxide intermediates, yielding the final 1,3-propanediol product. [11] Because two ester groups are present on the substituted malonate, a total of four equivalents of hydride are required for the complete reduction. Therefore, an excess of LiAlH₄ is typically used.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium ethoxide is corrosive and flammable. Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents to release flammable hydrogen gas. [9]All glassware must be thoroughly flame-dried or oven-dried, and reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Step 1: Alkylation | |||||

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.02 g (15.1 mL) | 1.0 | Reagent grade, distilled |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 6.81 g | 1.0 | Anhydrous |

| Ethanol | C₂H₆O | 46.07 | 150 mL | - | Anhydrous (200 proof) |

| 3-Phenylpropyl bromide | C₉H₁₁Br | 199.09 | 19.91 g (14.9 mL) | 1.0 | Reagent grade |

| Step 2: Reduction | |||||

| Diethyl 2-(3-phenylpropyl)malonate | C₁₆H₂₂O₄ | 278.34 | 27.83 g | 1.0 | From Step 1 |

| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | 5.70 g | 1.5 | Powder or granules |

| Diethyl ether or THF | (C₂H₅)₂O | 74.12 | 250 mL | - | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | 2 M aqueous solution |

Protocol 1: Synthesis of Diethyl 2-(3-phenylpropyl)malonate

-

Preparation: Set up a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Base Solution: To the flask, add 150 mL of anhydrous ethanol followed by the careful portion-wise addition of 6.81 g (1.0 eq) of sodium ethoxide. Stir until the base is fully dissolved.

-

Enolate Formation: Add 16.02 g (1.0 eq) of diethyl malonate dropwise to the stirred ethoxide solution at room temperature. Stir the mixture for 30 minutes. The formation of the sodium salt of diethyl malonate may result in a thick white precipitate. 4. Alkylation: Slowly add 19.91 g (1.0 eq) of 3-phenylpropyl bromide to the reaction mixture via an addition funnel. After the addition is complete, heat the mixture to reflux. [13]5. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diethyl malonate spot is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 150 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude oil by vacuum distillation to obtain diethyl 2-(3-phenylpropyl)malonate as a colorless liquid.

Protocol 2: Synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)-

-

Preparation: Assemble a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.

-

LAH Suspension: Carefully add 5.70 g (1.5 eq) of LiAlH₄ to 150 mL of anhydrous diethyl ether (or THF) in the flask. Stir the resulting grey suspension and cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the diethyl 2-(3-phenylpropyl)malonate (27.83 g, 1.0 eq) from Step 1 in 100 mL of anhydrous diethyl ether and add it to the addition funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Quenching (Caution: Exothermic, H₂ evolution!):

-

Cool the reaction flask back down to 0 °C.

-

Slowly and carefully add 6 mL of water dropwise to quench the excess LiAlH₄.

-

Next, add 6 mL of 15% aqueous sodium hydroxide (NaOH) solution.

-

Finally, add 18 mL of water and stir the mixture vigorously for 30 minutes until a granular white precipitate (lithium and aluminum salts) forms.

-

-

Work-up:

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and washes, and dry the organic solution over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 1,3-Propanediol, 2-(3-phenylpropyl)-.

-

-

Purification: The crude product, often an oil that may solidify upon standing, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes). [14]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of key functional groups (e.g., disappearance of ester signals and appearance of primary alcohol signals).

-

Infrared (IR) Spectroscopy: Successful reduction will be indicated by the disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete enolate formation due to wet reagents/solvents. | Ensure all reagents (especially ethanol) and glassware are anhydrous. |

| Competing E2 elimination of the alkyl halide. | Use a primary alkyl halide. Avoid excessive heating or prolonged reaction times. [13] | |

| Formation of dialkylated product. | Use a strict 1:1 stoichiometry of diethyl malonate to alkyl halide. Add the alkyl halide slowly to the enolate solution. [13] | |

| Incomplete reduction in Step 2 | Insufficient LiAlH₄. | Use at least 1.5-2.0 molar equivalents of LiAlH₄ to ensure complete reduction of both esters. |

| Deactivation of LiAlH₄ by moisture. | Ensure all solvents and glassware are scrupulously dried. Perform the reaction under an inert atmosphere. | |

| Difficult work-up in Step 2 | Formation of a gelatinous aluminum salt precipitate. | Follow the Fieser work-up (sequential addition of H₂O, 15% NaOH, and H₂O in a 1:1:3 ratio by weight relative to LiAlH₄) to produce a granular, easily filterable precipitate. |

| Product is an oil, not a solid | Presence of impurities. | Re-purify via vacuum distillation or column chromatography. Some diols are low-melting solids or oils at room temperature. |

References

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Master Organic Chemistry. [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Patsnap. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

-

Video: Esters to Alcohols: Hydride Reductions - JoVE. (2025, May 22). Journal of Visualized Experiments. [Link]

-

Lithium aluminium hydride - Wikipedia. (n.d.). Wikipedia. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16). Chemistry Steps. [Link]

-

Malonic ester synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Malonic Ester Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts - SciELO. (2011, December 1). SciELO. [Link]

- US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents. (n.d.).

-

De novo synthesis of 2-substituted syn-1,3-diols via an iterative asymmetric hydration strategy - PubMed. (2006, September 29). PubMed. [Link]

-

Synthesis from Diethyl Malonate - Filo. (2025, September 29). Filo. [Link]

- US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents. (n.d.).

-

2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Chemistry LibreTexts. [Link]

- WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents. (n.d.).

-

Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. (n.d.). ResearchGate. [Link]

-

DIETHYL tert-BUTYLMALONATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, June 5). Sciencemadness.org. [Link]

-

Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate - PMC - NIH. (n.d.). National Institutes of Health. [Link]

- US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents. (n.d.).

- EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents. (n.d.).

-

Conversion of Diethylmalonate to 3 Phenylpropanoic acid - YouTube. (2024, November 11). YouTube. [Link]

-

Sciencemadness Discussion Board - Reduction of diethyl phenyl malonate with LAH. (2012, June 30). Sciencemadness.org. [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Chemistry LibreTexts. [Link]

-

Preparation of diethyl malonate - PrepChem.com. (n.d.). PrepChem.com. [Link]

-

Diethyl(phenylacetyl)malonate Properties, Reactions, and Applications - Safrole. (n.d.). Safrole.com. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 11. jove.com [jove.com]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

Application Note: Catalytic Hydrogenation Protocols for 2-(3-Phenylpropyl)propane-1,3-diol Precursors

This Application Note and Protocol Guide details the catalytic hydrogenation strategies for synthesizing 2-(3-phenylpropyl)propane-1,3-diol , a versatile intermediate used in the development of polymer modifiers, pharmaceutical scaffolds, and fine chemical building blocks.

The guide focuses on the critical hydrogenation steps required to transform unsaturated precursors—specifically Diethyl 2-cinnamylmalonate and 2-cinnamylpropane-1,3-diol —into the target saturated diol.

Introduction & Strategic Analysis

The synthesis of 2-(3-phenylpropyl)propane-1,3-diol (Target Molecule 4 ) typically proceeds via the alkylation of diethyl malonate with cinnamyl bromide, followed by reduction. The critical challenge lies in the chemoselective management of the unsaturated side chain (cinnamyl group) and the ester/alcohol functionalities.

Synthetic Pathway Overview

The most robust route involves the catalytic hydrogenation of the alkene side chain prior to (or simultaneous with) the reduction of the ester groups.

-

Precursor A (Ester): Diethyl 2-cinnamylmalonate.

-

Precursor B (Diol): 2-cinnamylpropane-1,3-diol (obtained via hydride reduction of Precursor A).

Chemoselectivity Challenges:

-

Over-reduction: Hydrogenolysis of the benzylic C-C bond (rare in this specific structure due to the propyl spacer) or saturation of the phenyl ring (possible with Rh/Pt catalysts).

-

Isomerization: Migration of the double bond in the cinnamyl chain if the catalyst is acidic.

-

Ester Stability: In standard Pd/C hydrogenation, esters remain intact. However, for "Global Hydrogenation" (Protocol 3), high-pressure conditions are required to reduce the esters to alcohols catalytically.

Precursor Characterization & Catalyst Selection

Precursor Structure

-

Precursor A: Diethyl 2-(3-phenyl-2-propenyl)malonate

-

Reactive Site: Conjugated C=C double bond (Styrenyl-like).

-

-

Target: 2-(3-phenylpropyl)propane-1,3-diol

-

Structure:

-

Catalyst Selection Matrix

| Catalyst | Activity (C=C) | Selectivity (vs. Aromatic Ring) | Recommended Use |

| 5% Pd/C | High | Excellent | Standard Batch Protocol. Rapid saturation of alkene side chain without ring reduction. |

| 5% Pt/C | High | Moderate | Risk of ring hydrogenation at high pressures (>10 bar). |

| Raney Nickel | Moderate | Good | Economical, but pyrophoric. Good for removing trace sulfur poisons. |

| Cu/Cr or Cu/Zn | Low (C=C) | High (Ester -> Alcohol) | High-Pressure Protocol. Used for converting esters to alcohols directly. |

Experimental Protocols

Protocol 1: Selective Batch Hydrogenation of Diethyl 2-cinnamylmalonate

Objective: Saturation of the cinnamyl side chain to the phenylpropyl group while preserving the ester moieties for subsequent hydride reduction.

Materials:

-

Substrate: Diethyl 2-cinnamylmalonate (10 mmol, 2.76 g)

-

Catalyst: 5% Pd/C (Type 39, 50% water wet), 10 wt% loading (0.28 g wet catalyst)

-

Solvent: Methanol (HPLC grade, 30 mL)

-

Hydrogen Source: H2 balloon or low-pressure cylinder (1-3 bar)

Methodology:

-

Preparation: In a 100 mL round-bottom flask (or Parr shaker bottle), dissolve the substrate in Methanol.

-

Inerting: Add the Pd/C catalyst carefully under an Argon blanket to avoid ignition of methanol vapors.

-

Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

-

Reaction: Stir vigorously (1000 rpm) at 25°C under 1 atm (balloon) or 3 bar (Parr shaker) of Hydrogen.

-

Note: The reaction is typically fast (1-3 hours).

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the alkene peak and the mass shift (+2 Da).

-

Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2x 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield Diethyl 2-(3-phenylpropyl)malonate as a clear oil.

-

Yield Expectation: >98% quantitative conversion.[1]

-

Self-Validating Check:

-

1H NMR Verification: Disappearance of vinylic protons (

6.0-6.5 ppm). Appearance of new multiplets for the propyl chain (

Protocol 2: Continuous Flow Hydrogenation (Scalable)

Objective: High-throughput saturation of the alkene precursor with enhanced safety profile.

Setup:

-

System: H-Cube Pro™ or equivalent packed-bed flow reactor.

-

Cartridge: 10% Pd/C (CatCart®), 30 mm length.

Parameters:

-

Concentration: 0.1 M in Ethanol.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 40°C.

-

Pressure: 10 bar (Full H2 mode).

Workflow:

-

Prime the system with pure Ethanol.

-

Set parameters to 40°C / 10 bar. Wait for stable baseline.

-

Pump the substrate solution through the catalyst cartridge.

-

Collect the eluent.

-

Advantage: This method eliminates catalyst filtration and minimizes fire hazards associated with dry Pd/C.

Protocol 3: Global Hydrogenation (Advanced Industrial Route)

Objective: Direct conversion of Diethyl 2-cinnamylmalonate to 2-(3-phenylpropyl)propane-1,3-diol in a single step, reducing both the alkene and the esters. This avoids the use of stoichiometric LiAlH4.

Materials:

-

Catalyst: Copper-Chromite (Cu2Cr2O5) or Ru-Triphos complex.

-

Conditions: High Pressure (50-100 bar), High Temperature (150-180°C).

Methodology (Autoclave):

-

Load Diethyl 2-cinnamylmalonate (50 mmol) and Cu/Cr catalyst (10 wt%) into a high-pressure stainless steel autoclave.

-

Add solvent (Dioxane or THF, 50 mL).

-

Pressurize with H2 to 80 bar.

-

Heat to 160°C and stir at 1200 rpm for 12-24 hours.

-

Caution: This requires specialized high-pressure safety equipment.

-

Result: The alkene is saturated (favored by Cu at these temps) and the esters are hydrogenolyzed to primary alcohols.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the standard (Pathway A) and direct (Pathway B) routes.

Caption: Synthetic pathways to 2-(3-phenylpropyl)propane-1,3-diol. Pathway A (Blue) is the recommended standard laboratory route.

Workflow: Continuous Flow Hydrogenation

Caption: Schematic of the continuous flow hydrogenation setup for scalable precursor saturation.

Analytical Controls & Troubleshooting

Quality Control Table

| Parameter | Specification | Analytical Method |

| Conversion | > 99.0% | GC-FID or HPLC (UV 210/254 nm) |

| C=C Selectivity | No residual alkene | 1H NMR (Absence of |

| Ring Saturation | < 0.1% Cyclohexyl | 1H NMR / GC-MS |

| Water Content | < 0.5% | Karl Fischer (Critical if using LiAlH4 next) |

Troubleshooting Guide

-

Problem: Incomplete conversion of the alkene.

-

Problem: Formation of propylbenzene (Hydrogenolysis).

-

Problem: Ester hydrolysis.

References

- Malonate Synthesis & Reduction: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for malonic ester synthesis and LiAlH4 reduction).

- Catalytic Hydrogenation of Cinnamyl Derivatives: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on Pd/C selectivity for cinnamyl systems).

-

Flow Hydrogenation Protocols

-

Kappe, C. O. "Hydrogenation in Flow: Homogeneous and Heterogeneous Catalysis." Chemical Society Reviews, 2013. Link

-

- High-Pressure Ester Hydrogenation: Adkins, H. "Catalytic Hydrogenation of Esters to Alcohols." Organic Reactions, Vol 8. Wiley, 1954. (Classic Cu/Cr protocols).

-

Specific Precursor Chemistry (Analogous Systems)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]

- 8. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 9. beilstein-journals.org [beilstein-journals.org]

Application Note: 2-(3-Phenylpropyl)-1,3-Propanediol as a Hydrophobic Chain Extender in Polyurethane Elastomers

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

In the synthesis of segmented polyurethane (PU) and polyester networks, the choice of chain extender or crosslinker fundamentally dictates the microphase separation, mechanical toughness, and degradation profile of the resulting polymer. While linear, low-molecular-weight diols like 1,4-butanediol (BDO) or ethylene glycol (EG) are industry standards, they often yield highly crystalline hard segments that are susceptible to hydrolytic degradation and exhibit poor solubility in organic solvents.

2-(3-phenylpropyl)-1,3-propanediol (CAS: 25462-38-8) is a specialized, bulky, and hydrophobic diol. Substituting standard linear diols with this 2-substituted 1,3-propanediol introduces three critical mechanistic advantages[1]:

-

Steric Hindrance: The bulky 3-phenylpropyl side chain disrupts the tight hydrogen-bonding network between adjacent urethane linkages. This lowers the hard-segment crystallinity, reducing the glass transition temperature (

) and yielding a more flexible, shape-memory-capable elastomer[2]. -

Hydrophobicity: The aliphatic-aromatic side chain significantly increases the water contact angle of the polymer matrix. In drug delivery systems, this limits water ingress, shifting the release kinetics of encapsulated therapeutics from rapid diffusion to slower, surface-erosion-controlled release[3].

-

Stacking Interactions: While hydrogen bonding is reduced, the pendant phenyl rings engage in intermolecular

Caption: Structure-property relationships imparted by the 3-phenylpropyl side chain.

Comparative Data: Standard vs. Bulky Diol Extenders

The integration of a hydrophobic, bulky diol fundamentally alters the macroscopic properties of the polyurethane[1]. The table below summarizes the theoretical shifts in physical properties when replacing a standard linear diol (BDO) with 2-(3-phenylpropyl)-1,3-propanediol in a standard MDI/PTMG polyurethane formulation.

| Property | PU-BDO (Control) | PU-Phenylpropyl (Modified) | Mechanistic Rationale |

| Hard Segment Crystallinity | High (>30%) | Low (<10%) | Steric bulk prevents dense packing of urethane linkages. |

| Water Contact Angle | ~70° - 75° | >95° | The hydrophobic phenylpropyl chain repels aqueous media. |

| Tensile Strength | 40 - 50 MPa | 25 - 35 MPa | Reduced hydrogen bonding is partially offset by |

| Elongation at Break | ~400% | >700% | Amorphous hard domains allow for greater chain mobility under stress. |

| Hydrolytic Degradation | Moderate (Weeks) | Slow (Months) | Hydrophobicity shields the ester/urethane bonds from hydrolysis. |

Experimental Protocol: Two-Step Polyurethane Synthesis

To ensure reproducibility and prevent side reactions (such as the formation of urea linkages via moisture contamination), this protocol utilizes a self-validating two-step prepolymer method.

Materials Required

-

Macroglycol: Polytetramethylene ether glycol (PTMG,

= 1000 g/mol ) -

Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI)

-

Crosslinker/Chain Extender: 2-(3-phenylpropyl)-1,3-propanediol (Purity >98%)

-

Catalyst: Dibutyltin dilaurate (DBTDL) - Optional, depending on desired reaction kinetics

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Caption: Two-step prepolymer synthesis workflow for hydrophobic polyurethane elastomers.

Step-by-Step Methodology

Phase 1: Preparation and Moisture Elimination (Self-Validation Step 1)

-

Transfer PTMG and 2-(3-phenylpropyl)-1,3-propanediol into separate vacuum flasks.

-

Degas and dehydrate both reagents under high vacuum (1-2 mmHg) at 80°C for 2 hours.

-

Causality: Even trace moisture will react with MDI to form unstable carbamic acid, which decomposes into amine and

, leading to urea hard segments and unwanted foaming[1].

Phase 2: Prepolymer Synthesis

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.

-

Introduce the diisocyanate (e.g., MDI) into the reactor and heat to 60°C under a continuous nitrogen purge.

-

Add the dehydrated PTMG dropwise over 30 minutes to maintain a strict NCO/OH molar ratio of 2:1.

-

Increase the temperature to 80°C and allow the reaction to proceed for 2 hours.

-

Self-Validation Step 2 (Titration): Perform a standard di-n-butylamine titration (ASTM D2572) to confirm the theoretical NCO% content has been reached. Do not proceed to Phase 3 until the NCO% stabilizes, confirming complete prepolymer capping.

Phase 3: Chain Extension / Crosslinking

-

Dissolve the prepolymer in anhydrous DMF to achieve a 30% w/v solution, reducing the viscosity for homogeneous mixing.

-

Calculate the exact stoichiometric requirement of 2-(3-phenylpropyl)-1,3-propanediol based on the titrated NCO content (target an NCO/OH ratio of 1.05 to account for ambient moisture loss).

-